Majdine

Description

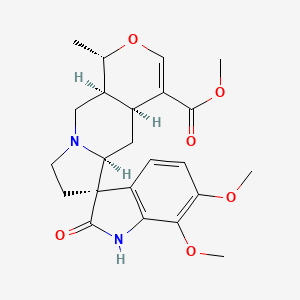

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O6 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl (1S,4aS,5aS,6R,10aS)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-8-7-23(18(25)9-13(14)15(11-31-12)21(26)30-4)16-5-6-17(28-2)20(29-3)19(16)24-22(23)27/h5-6,11-14,18H,7-10H2,1-4H3,(H,24,27)/t12-,13-,14-,18-,23+/m0/s1 |

InChI Key |

TTZWEOINXHJHCY-UHJVZONPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |

Synonyms |

isomajdine majdine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Majdine

Botanical Origin: Vinca herbacea as a Source

Majdine is an oxindole (B195798) alkaloid found within the plant species Vinca herbacea, commonly known as herbaceous periwinkle. tandfonline.comnih.govnih.gov This plant belongs to the Apocynaceae family, which is characterized by dicotyledonous herbs, often with opposite or whorled leaves. tandfonline.com Vinca herbacea is recognized for its rich and diverse alkaloid content, with this compound being one of the prominent constituents. tandfonline.comnih.gov The plant itself is a herbaceous perennial that grows as a trailing vine, reaching heights of 10–20 centimeters. wikipedia.org Its leaves are opposite, lanceolate, and glossy green, while its flowers are typically blue-violet. wikipedia.org

Geographic Distribution and Ecological Considerations of Source Plants

Vinca herbacea is primarily native to Eastern and Southeastern Europe, with its range extending from Austria south to Greece and east to the Crimea. wikipedia.org It is also found in northern Western Asia, specifically in the Caucasus and Alborz mountains. wikipedia.org The plant has a broad ecological amplitude, allowing it to adapt to various habitats. picturethisai.com It predominantly thrives in steppe habitats, dry rocky areas, and on shallow, humic, or sandy soils within dry and xero-mesophilous steppe grasslands. picturethisai.comscispace.com It can also be found in forest steppes, shrubberies, and oak forests. scispace.com Ecologically, Vinca herbacea is considered a plant with narrow stress tolerance and is a relict from the Boreal period that has persisted in these steppe environments. scispace.com The plant is entomophilous, meaning it is pollinated by insects, and its seeds are dispersed by wind (anemochory). scispace.com

| Geographic Region | Habitat Preference | Ecological Notes |

| Eastern & Southeastern Europe | Steppe habitats, dry rocky places, shallow soils | Native range wikipedia.orgpicturethisai.com |

| Northern Western Asia (Caucasus, Alborz mountains) | Similar to European habitats | Native range wikipedia.org |

| North America (Massachusetts) | Fields, roadsides, waste areas | Rare visitor, introduced nativeplanttrust.org |

Extraction and Initial Purification Strategies from Biological Matrices

The isolation of this compound from Vinca herbacea begins with the extraction of total alkaloids from the plant material. General methods for extracting Vinca alkaloids often involve the use of acidified solvents. For instance, a common technique involves extracting the dried and powdered plant material with a hot solution of ethanol-water-acetic acid. slideshare.net Another approach utilizes a dilute acid, such as 2% tartaric acid or 0.1M hydrochloric acid, for the initial extraction. aphinfo.com

Following the initial extraction, a series of purification steps are employed to separate the alkaloids from other plant constituents. A typical strategy involves liquid-liquid extraction, partitioning the crude extract between an acidic aqueous phase and an organic solvent like benzene (B151609) or methylene (B1212753) chloride. aphinfo.comgoogle.com The pH of the aqueous solution is then adjusted to an alkaline state, and the alkaloids are extracted back into an organic solvent. aphinfo.com This phase-change method effectively removes non-alkaloidal impurities. google.com Further initial purification can involve precipitation of the alkaloids, for example, as their sulfuric acid addition salts. google.com

Chromatographic Techniques for this compound Isolation from Complex Mixtures

Following initial purification, chromatographic techniques are essential for the isolation of pure this compound from the complex mixture of other alkaloids. iipseries.org Column chromatography is a fundamental method used in this process. column-chromatography.com Alumina and silica (B1680970) gel are common stationary phases for the separation of Vinca alkaloids. aphinfo.comcolumn-chromatography.com Elution is typically carried out with a gradient of solvents, starting with non-polar solvents like benzene and gradually increasing the polarity with solvents such as methylene chloride or methanol (B129727) mixtures. aphinfo.comcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and highly efficient technique for the final purification and quantification of this compound. researchgate.netnih.gov A reliable HPLC method coupled with Diode-Array Detection (DAD) has been developed for this purpose. nih.gov This method often utilizes a reversed-phase column, such as a Symmetry C18 column, with an isocratic or gradient solvent system. researchgate.netnih.gov A common mobile phase consists of a mixture of a buffer solution (e.g., 25 mM potassium phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile. nih.gov Detection is typically performed at a specific wavelength, such as 225 nm, to ensure accurate quantification of this compound. researchgate.netnih.gov These validated HPLC methods are crucial for the quality control of Vinca herbacea extracts and the standardization of this compound content. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Alumina, Silica Gel | Benzene, Methylene Chloride, Methanol mixtures | Initial separation of alkaloid fractions aphinfo.comcolumn-chromatography.com |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase columns | Acetonitrile, Buffered aqueous solutions | Final purification and quantification of this compound researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various solvent systems | Monitoring fractions and assessing purity youtube.com |

Chemical Synthesis and Semisynthesis Approaches for Majdine

Strategies for Total Synthesis of Majdine Analogues

The total synthesis of complex indole (B1671886) alkaloids, such as this compound, typically involves multifaceted strategies aimed at constructing their elaborate ring systems and establishing precise stereochemical control. Given this compound's classification as a monoterpene indole alkaloid, its hypothetical total synthesis would likely employ methodologies common to this class of natural products, which often feature a core indole moiety fused to various nitrogen-containing heterocyclic rings oup.combhu.ac.in.

Common strategies in the total synthesis of complex natural products include:

Convergent Synthesis: This approach involves synthesizing several complex fragments independently and then coupling them in a late stage. This can be more efficient than a linear synthesis, especially for large molecules, as it allows for parallel efforts and minimizes the impact of low-yielding steps ethz.chnih.gov.

Chiral Pool Approach: Utilizing readily available enantiopure starting materials (e.g., amino acids, carbohydrates, or other natural products) to introduce desired stereocenters from the outset ethz.chnih.gov. This strategy leverages existing chirality, reducing the need for de novo asymmetric induction.

Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to induce stereoselectivity in key bond-forming reactions, leading to the formation of one enantiomer preferentially over the other ethz.chtechnion.ac.il. This is critical for compounds with multiple stereocenters like this compound.

While specific total synthesis pathways for this compound itself are not widely reported, the synthesis of other Vinca alkaloids, such as vinblastine (B1199706), vincristine (B1662923), vincamine (B1683053), and pseudocopsinine, demonstrates the complexity and ingenuity required google.combrieflands.comnih.govwikipedia.orgmdpi.comiupac.org. For instance, the synthesis of vinblastine and vincristine involves the coupling of two distinct indole alkaloid units, vindoline (B23647) and catharanthine (B190766) google.comwikipedia.orgmdpi.comiupac.org. Such coupling reactions, often requiring precise control over stereochemistry, are indicative of the challenges that would be encountered in the total synthesis of this compound analogues.

Semisynthetic Modifications and Derivatization from Precursors

Semisynthesis, or partial chemical synthesis, is a powerful approach that utilizes complex chemical compounds isolated from natural sources as starting materials for the production of novel compounds wikipedia.org. This method is particularly advantageous when the natural precursor is abundant and already possesses a significant portion of the desired complex molecular structure, making it more cost-effective than total synthesis wikipedia.org.

This compound is a natural product isolated from Vinca minor and Vinca herbacea google.combrieflands.com. Its presence in these plants suggests that isolation from natural sources has been the primary method of obtaining this compound ucalgary.ca. For example, this compound and its isomer, isothis compound, have been isolated from Vinca herbacea for studies on their biological effects researchgate.net.

A notable example of semisynthesis within the Vinca alkaloid family is vinpocetine, which is a semisynthetic derivative of vincamine wikipedia.orgiupac.orgnih.gov. This process involves chemical modifications of the naturally occurring vincamine to produce a compound with enhanced or altered pharmacological properties. If novel this compound derivatives with improved properties (e.g., solubility, stability, or specific biological activity) were desired, a semisynthetic approach starting from isolated this compound or a closely related natural precursor would be a logical strategy. This would involve targeted chemical transformations, such as esterifications, alkylations, or cyclizations, to introduce or modify specific functional groups while retaining the core alkaloid structure.

Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of highly complex, chiral molecules like this compound necessitates rigorous control over both stereochemistry and regioselectivity. Stereochemical control ensures the formation of the correct three-dimensional arrangement of atoms, which is critical for biological activity, while regioselectivity dictates the preferential formation of one constitutional isomer over others ethz.chucalgary.camasterorganicchemistry.com.

Stereochemical Control: this compound, as a polycyclic alkaloid, possesses multiple chiral centers google.comsemmelweis.hu. Achieving the desired absolute and relative stereochemistry during synthesis is paramount. Strategies employed to achieve stereocontrol include:

Chiral Auxiliaries: Temporary chiral groups attached to a substrate to direct the stereochemical outcome of a reaction, which are then removed ethz.ch.

Asymmetric Catalysis: The use of chiral catalysts (e.g., organocatalysts, metal-ligand complexes, or enzymes) to promote the formation of specific stereoisomers ethz.chmdpi.com.

Substrate Control: Relying on the inherent chirality of the starting material or existing stereocenters within the molecule to influence the stereochemical course of subsequent reactions ethz.ch.

Control of Reaction Conditions: Factors such as solvent, temperature, and the presence of specific additives can significantly influence stereoselectivity organic-chemistry.org.

Regioselectivity: In multi-functionalized molecules, reactions can potentially occur at several sites. Regioselectivity ensures that the reaction takes place at a specific, desired position. This is often achieved by:

Protecting Groups: Temporarily masking reactive functional groups to direct reactivity to an unprotected site.

Steric and Electronic Effects: Designing reactions where steric hindrance or electronic properties of substituents favor attack at a particular position organic-chemistry.org.

Catalyst Design: Employing catalysts that specifically activate one reactive site over others nih.govtechnion.ac.ilmdpi.comorganic-chemistry.orgnih.gov.

Reaction Mechanism Studies in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of complex molecules is fundamental for optimizing reaction conditions, improving yields, enhancing selectivity, and designing novel synthetic routes. For alkaloids like this compound, which are often biosynthesized through complex enzymatic pathways, synthetic chemists aim to mimic or devise efficient chemical transformations.

Typical reaction types and associated mechanistic considerations in complex alkaloid synthesis include:

Cyclization Reactions: Formation of the multiple rings present in this compound's structure would involve various cyclization reactions, such as intramolecular additions, cycloadditions, or rearrangements. The mechanisms of these reactions (e.g., concerted vs. stepwise, ionic vs. radical) dictate the products formed.

Mannich Reaction: This three-component reaction, involving an amine, a carbonyl compound (e.g., formaldehyde), and an enolizable carbonyl compound, is a common C-C bond-forming reaction in alkaloid synthesis, often proceeding via an iminium ion intermediate bhu.ac.inmdpi.comorganic-chemistry.orgthieme-connect.compressbooks.pub. Its involvement has been proposed in many biosynthetic pathways for alkaloids organic-chemistry.org.

Functional Group Transformations: A series of functional group interconversions (e.g., oxidations, reductions, additions, eliminations) would be necessary to install the correct functionalities and oxidation states. The mechanisms of these transformations (e.g., SN2, SN1, E1, E2, electrophilic aromatic substitution, nucleophilic addition) are well-understood in organic chemistry ucalgary.calibretexts.org.

Rearrangement Reactions: Complex skeletal rearrangements might be employed to achieve specific ring systems or stereochemistries wiley-vch.de.

While detailed mechanistic studies specifically for this compound's chemical synthesis are not explicitly found, the general principles of organic reaction mechanisms apply. Researchers studying the synthesis of other Vinca alkaloids or related indole alkaloids often investigate the mechanisms of key steps to achieve high efficiency and selectivity mdpi.comiupac.orgyoutube.com. For example, the formation of imines as intermediates in reductive amination is a well-studied mechanism in amine synthesis pressbooks.pub.

Structural Elucidation Methodologies of Majdine

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the initial characterization and subsequent detailed structural assignment of complex natural products like Majdine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the structure of molecules by providing detailed information about the connectivity and spatial arrangement of atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra have been acquired and analyzed mestrelab.comlibretexts.orgchemguide.co.uk. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei, offering insights into the functional groups and bonding patterns within the molecule nih.gov.

In the context of this compound, NMR data, including one-dimensional (1D) and two-dimensional (2D) experiments, have been crucial for assigning specific resonances to individual atoms and establishing correlations between them. For instance, comparisons of experimental ¹H and ¹³C NMR chemical shifts for this compound with previously published data have been undertaken, leading to revisions and refinements in its structural assignment chemguide.co.uk. This iterative process of data acquisition, interpretation, and comparison is central to confirming the proposed structure of complex natural products.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) play a critical role in determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which are indicative of structural features wikipedia.orgmiamioh.eduacdlabs.compitt.edu. For this compound, MS data is readily available, confirming its molecular formula and exact mass researchgate.netwikipedia.orgcarlroth.com.

The analysis of this compound via mass spectrometry, specifically using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) and Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QQQ), has provided precise molecular ion information researchgate.netwikipedia.org. The precursor ion for this compound, typically observed as [M+H]⁺, has an m/z value of 429.2020131 researchgate.netwikipedia.org. The exact mass of this compound is reported as 428.4894 wikipedia.orgcarlroth.com. Fragmentation patterns observed in the MS/MS spectra yield valuable data on the substructures present within the this compound molecule, aiding in the confirmation of its proposed connectivity.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Citation |

| Precursor m/z ([M+H]⁺) | 429.2020131 | LC-ESI-QTOF | researchgate.netwikipedia.org |

| Exact Mass | 428.4894 | LC-ESI-QQQ | wikipedia.orgcarlroth.com |

| Ion Mode | Positive (ESI) | LC-ESI-QTOF, LC-ESI-QQQ | researchgate.netwikipedia.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores—molecular components that absorb light in the UV and visible regions of the electromagnetic spectrum nih.govmit.edu. The absorption maxima obtained from UV-Vis spectra provide information about the electronic transitions within the molecule, often indicating the presence of conjugated systems, aromatic rings, or carbonyl groups mit.edu.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is recognized as the most definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds, including their absolute configuration researchgate.netnih.govwikipedia.orgsigmaaldrich.comnih.gov. This technique is particularly vital for chiral molecules, where it can unambiguously distinguish between enantiomers researchgate.netrsc.org.

While detailed single-crystal X-ray diffraction data specifically for this compound's absolute configuration were not extensively found in the immediate search results, it is noted that X-ray diffraction was used in the investigation of "STRUCTURES AND STEREOCHEMISTRY OF this compound AND ISOthis compound". This implies that X-ray crystallography played a role in establishing the stereochemical aspects of this compound. The method relies on the diffraction pattern generated when X-rays interact with the electron density within a crystal, allowing crystallographers to reconstruct a precise 3D picture of the molecule sigmaaldrich.com. For compounds containing only light atoms (like carbon, hydrogen, nitrogen, and oxygen, as in this compound), determining absolute configuration can be challenging due to weak anomalous scattering, but modern techniques and improved instrumentation have made it increasingly feasible without the need for heavy atom derivatives rsc.org.

Computational Approaches in Structural Elucidation

Computational chemistry offers powerful tools that complement experimental spectroscopic data in structural elucidation, especially for complex molecules where traditional methods might face limitations.

Computer-Assisted Structure Elucidation (CASE) systems are software platforms designed to generate all theoretically possible molecular structures that are consistent with a given set of spectroscopic data, primarily NMR data mestrelab.comcarlroth.com. These systems are particularly valuable for complex natural products, where the manual interpretation of extensive 2D NMR data can be time-consuming and prone to human error carlroth.com.

While specific applications of CASE systems directly to this compound were not detailed in the provided search results, the general utility of these systems is highly relevant to compounds of this compound's complexity. CASE systems can help in navigating ambiguities in spectroscopic data, generating and ranking plausible structures, and even aiding in the determination of stereochemical configuration and conformation by integrating various NMR observables and theoretical calculations, such as Density Functional Theory (DFT) acdlabs.compitt.edu. The integration of computational and experimental approaches is crucial for efficient and accurate structure determination in modern natural product chemistry rsc.org.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) has become an increasingly vital computational tool in the structural elucidation of organic molecules, offering a robust means to predict and rationalize spectroscopic properties uca.edu.arresearchgate.netrsc.orgspectroscopyonline.com. The application of DFT in this context is particularly valuable when experimental data interpretation is ambiguous or when high-quality diffraction crystals are unavailable uca.edu.ar.

Role of DFT in Structural Elucidation DFT calculations serve as an excellent complement to experimental structural elucidation efforts, especially for complex natural products uca.edu.arresearchgate.net. They enable the prediction of various molecular properties, including optimized geometries, energies, and a broad spectrum of spectroscopic parameters researchgate.net. This computational approach can help confirm proposed structures, distinguish between closely related isomers, and even revise erroneous experimental assignments conicet.gov.arnih.gov.

Methodology for Spectroscopic Prediction using DFT The general workflow for DFT-aided spectroscopic prediction in structural elucidation typically involves several key steps:

Conformational Search: Initial exploration of possible molecular conformations, often at a molecular mechanics level, to identify stable conformers.

Geometry Optimization: Refinement of the molecular geometry for each stable conformer using DFT methods to find the minimum energy structure uca.edu.arspectroscopyonline.com.

Spectroscopic Parameter Calculation: Computation of spectroscopic data, such as NMR chemical shifts (δ) and/or spin-spin coupling constants (J), using methods like Gauge-Including Atomic Orbitals (GIAO) uca.edu.arnih.gov. DFT can also predict parameters for infrared (IR) and optical spectra, X-ray absorption, and electron paramagnetic resonance (EPR) spectroscopy researchgate.net.

Energy and Boltzmann Averaging: Calculation of energies for different conformers and subsequent Boltzmann averaging of the predicted spectroscopic parameters to account for the contribution of each conformer at a given temperature uca.edu.ar.

Correlation with Experimental Data: Comparison of the theoretically calculated spectroscopic data with experimental values. A strong correlation provides confidence in the proposed structure uca.edu.arnih.gov.

Accuracy and Practical Considerations The accuracy of DFT predictions is highly dependent on the judicious selection of exchange-correlation functionals (e.g., B3LYP, PBE0, M06-2X, CAM-B3LYP, LSDA) and basis sets (e.g., 6-311++G**, def2-TZVPP) rsc.orgspectroscopyonline.comnih.govmdpi.com. Different combinations of functionals and basis sets can yield varying levels of agreement with experimental data spectroscopyonline.comnih.gov. For instance, certain functionals may excel in predicting bond lengths, while others might be superior for vibrational spectra spectroscopyonline.com. While DFT offers high accuracy, its computational cost can be substantial, particularly for larger molecular systems, which may necessitate the use of machine learning (ML) schemes to reduce computational burden while maintaining predictive capacity conicet.gov.ar.

Detailed Research Findings and Data Tables for this compound While DFT is widely applied in structural elucidation and spectroscopic prediction for various compounds, detailed research findings and specific data tables pertaining to Density Functional Theory (DFT) calculations for the spectroscopic prediction of this compound were not found in the publicly available scientific literature reviewed ontosight.ai. The precise details of this compound's chemical structure and biological activity are not extensively publicly documented in terms of specific DFT spectroscopic studies ontosight.ai. Therefore, no specific data tables for this compound's DFT spectroscopic predictions can be provided at this time.

Biosynthetic Pathways and Precursor Studies of Majdine

Identification of Biosynthetic Precursors and Intermediates

The foundational precursor for all indole (B1671886) alkaloids is the amino acid L-tryptophan (PubChem CID: 6305) nih.govnih.govuni.lubiorxiv.orgnih.govfishersci.se. L-Tryptophan undergoes decarboxylation to form tryptamine (B22526) (PubChem CID: 1150), a crucial intermediate in the pathway nih.govresearchgate.netnih.gov.

Concurrently, the monoterpene secologanin (B1681713) (PubChem CID: 161276) is synthesized via the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway nih.govresearchgate.netnih.govdntb.gov.uanih.govnih.govwikipedia.org. The condensation of tryptamine and secologanin is a pivotal step, catalyzed by the enzyme strictosidine (B192452) synthase (STR), leading to the formation of strictosidine (PubChem CID: 161336) nih.govresearchgate.netresearchgate.netnih.govnih.govebi.ac.uk. Strictosidine serves as a universal precursor for a vast array of monoterpenoid indole alkaloids researchgate.netnih.govebi.ac.ukresearchgate.net.

Majdine is classified as an oxindole (B195798) alkaloid nih.govbiorxiv.orgresearchgate.netresearchgate.net. The biosynthesis of oxindole alkaloids typically involves oxidative rearrangements of their corresponding indole alkaloid precursors nih.govbiorxiv.orgresearchgate.net. This suggests that this compound's formation likely proceeds from a strictosidine-derived indole alkaloid intermediate through specific oxidative modifications, although the precise intermediate and the subsequent steps leading directly to this compound have not been explicitly detailed in the available literature. Isothis compound is often mentioned alongside this compound, sometimes as a synonym or a closely related compound wikipedia.orgtandfonline.comresearchgate.nettandfonline.com.

Enzymatic Steps and Genetic Regulation in this compound Formation

The enzymatic steps and genetic regulation specifically governing this compound formation in Vinca herbacea are not fully elucidated in the provided search results. However, insights can be drawn from the broader understanding of monoterpenoid indole alkaloid (MIA) biosynthesis and oxindole alkaloid formation in related plant species.

The provided outline references researchgate.net, biorxiv.org, and researchgate.net for this section.

Reference researchgate.net discusses the biosynthesis of ajmalicine, another MIA, from secologanin and tryptamine, highlighting the roles of strictosidine β-glucosidase (SGD), strictosidine synthase (STR), and tryptophan decarboxylase (TDC) in Catharanthus roseus researchgate.net. These enzymes represent key catalytic steps in the early stages of general MIA biosynthesis.

Reference biorxiv.org touches upon gene expression related to alkaloid biosynthesis in Vinca minor and Nicotiana tabacum, noting that knowledge of MIA pathways in Vinca minor often relies on homology with Catharanthus roseus biorxiv.org.

Reference researchgate.net provides stereochemical insights into sarpagan and akuammiline (B1256633) alkaloid biosynthesis, with a general mention of Vinca herbacea in the context of alkaloids, but no specific enzymatic details for this compound researchgate.net.

Therefore, while these citations provide a general understanding of enzymatic and genetic regulatory mechanisms in MIA biosynthesis, direct evidence for specific enzymes or genes responsible for the later stages of this compound formation in Vinca herbacea is not available in the search results.

The formation of spirooxindole alkaloids, to which this compound belongs, is generally understood to involve an oxidative process of monoterpenoid indole alkaloids nih.govbiorxiv.orgresearchgate.net. Recent research in other plant species has begun to characterize enzymes involved in the formation of the spirooxindole scaffold, including flavin-dependent oxidases and NADPH-dependent reductases that facilitate C3 epimerization and subsequent cytochrome P450-mediated oxidation biorxiv.orgsciencelearn.org.nz. These types of enzymes are likely candidates for the later stages of this compound biosynthesis, but their specific identification and characterization in Vinca herbacea for this compound remain to be fully explored. Genetic regulation of alkaloid biosynthesis often involves transcription factors from families such as AP2/ERF, WRKY, and MYB, which regulate the expression of genes encoding biosynthetic enzymes tandfonline.complos.orgrjpharmacognosy.irmdpi.com.

Comparative Biosynthetic Analyses with Related Natural Products

This compound is an oxindole alkaloid, a structural class derived from indole alkaloids through specific oxidative rearrangements nih.govbiorxiv.orgresearchgate.netresearchgate.net. The genus Vinca is renowned for its rich diversity of indole alkaloids, including vincamine (B1683053), reserpine, tabersonine (B1681870), and herbadine, in addition to this compound and isothis compound tandfonline.comresearchgate.nettandfonline.comnih.govnih.gov.

The common biosynthetic origin for many of these monoterpenoid indole alkaloids, including those found in Vinca species, is strictosidine nih.govresearchgate.netresearchgate.netnih.govnih.govebi.ac.ukresearchgate.net. From strictosidine, the biosynthetic pathways diverge, leading to various structural classes of MIAs. For instance, the biosynthesis of reserpine, another pharmacologically important alkaloid found in Rauvolfia species (related to Vinca within the Apocynaceae family), also proceeds from strictosidine and involves specific enzymatic epimerization steps to establish its characteristic stereochemistry sciencelearn.org.nz.

The formation of this compound as an oxindole alkaloid suggests a divergence from the core indole alkaloid pathway after the formation of a key indole intermediate. This transformation typically involves an oxidative step that converts the indole nitrogen into an oxindole carbonyl group, often accompanied by rearrangements of the carbon skeleton. While specific comparative studies detailing the precise branching point and unique enzymes for this compound's formation relative to other Vinca alkaloids like vincamine or tabersonine are not explicitly available, it is understood that such structural diversification arises from the action of specialized tailoring enzymes acting on common MIA precursors. The co-occurrence of this compound and isothis compound in Vinca herbacea suggests a close biosynthetic relationship, possibly involving epimerization or other minor modifications at later stages of the pathway wikipedia.orgtandfonline.comresearchgate.nettandfonline.com.

Molecular Interactions and Mechanistic Research of Majdine

Exploration of Molecular Target Binding Profiles

Research into the specific molecular targets of Majdine is largely informed by the well-established mechanism of action for the broader class of Vinca alkaloids. The primary molecular target for this class of compounds is tubulin, the protein subunit that polymerizes to form microtubules. nih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer agents. nih.govnih.gov While extensive binding profile studies for this compound itself are not widely documented, its classification as a Vinca alkaloid strongly suggests that its principal molecular target is tubulin. nih.govnih.gov

Investigations into Protein-Ligand Interactions

The interaction between Vinca alkaloids and tubulin is a cornerstone of their biological activity. These compounds bind specifically to the β-subunit of the tubulin heterodimer, at a site known as the Vinca-binding domain. nih.govaacrjournals.org This binding is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine (B1669291). ascopubs.orgresearchgate.net The interaction of Vinca alkaloids with tubulin is rapid, reversible, and induces conformational changes in the protein. nih.gov This alteration is believed to interfere with the ability of tubulin dimers to polymerize correctly into microtubules. nih.govyoutube.com

At a molecular level, the binding of a Vinca alkaloid to the tubulin dimer inhibits its addition to the growing ends of microtubules. nih.gov Furthermore, this interaction can induce the self-association of tubulin into spiral aggregates, effectively sequestering the available tubulin pool and preventing proper microtubule formation. acs.org While the precise binding affinities and kinetics for this compound are not detailed in available literature, the general mechanism involves a high-affinity interaction that ultimately disrupts the delicate equilibrium of microtubule assembly and disassembly. nih.govacs.org

Table 1: Summary of Vinca Alkaloid-Tubulin Interaction

| Aspect of Interaction | Description | Primary Consequence |

|---|---|---|

| Binding Site | The Vinca-binding domain on the β-tubulin subunit. nih.govaacrjournals.org | High specificity of action. |

| Mechanism | Binds to soluble tubulin dimers, inducing conformational changes. nih.gov | Inhibition of polymerization. |

| Effect on Tubulin | Promotes self-association of tubulin into non-functional spiral aggregates. acs.org | Depletion of the functional tubulin pool. |

| Affinity | Generally high-affinity, reversible binding. nih.govnih.gov | Potent disruption of microtubule dynamics even at low concentrations. nih.gov |

Receptor-Mediated Signaling Pathway Modulation Research

Currently, there is limited specific research available that details the modulation of receptor-mediated signaling pathways by this compound. The primary mechanism of action described for this compound and related Vinca alkaloids centers on the direct interaction with tubulin rather than classical cell surface or nuclear receptor signaling. nih.govnih.gov Receptor-mediated signaling involves the binding of a ligand to a receptor, which then initiates a cascade of intracellular events. embopress.orgembopress.org While the downstream consequences of microtubule disruption by this compound can influence various signaling pathways, particularly those related to cell stress and apoptosis, direct modulation of a specific receptor by this compound has not been established as its primary mode of action. Further research is required to explore any potential secondary effects of this compound on receptor-mediated pathways.

Biological Activities and in Vitro / in Vivo Non Human Mechanistic Studies

Antioxidant and Antiradical Activity Characterization

Majdine exhibits notable antioxidant and antiradical activities, characterized through various in vitro assays. These activities indicate its capacity to neutralize free radicals and reduce oxidative stress fishersci.sefishersci.co.ukwikipedia.org.

This compound has demonstrated effective radical scavenging capabilities against different radical species. In studies evaluating its N,N-dimethyl-p-phenylenediamine (DMPD•+) radical scavenging activity, this compound exhibited a concentration-dependent effect. The half maximal effective concentration (EC50) for this compound's DMPD•+ scavenging activity was determined to be 71.24 µg/mL fishersci.co.uk.

Furthermore, this compound has been shown to possess effective 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS•+) radical cation scavenging activity fishersci.co.ukwikipedia.org. While specific IC50 values for ABTS•+ were not detailed for this compound in the provided context, its general effectiveness in this assay was noted. The compound also exhibited DPPH• scavenging activity fishersci.se.

The following table summarizes the radical scavenging activity of this compound compared to standard antioxidant compounds:

| Compound | DMPD•+ Scavenging (EC50, µg/mL) fishersci.co.uk |

| This compound | 71.24 |

| Isothis compound | 32.9 |

| Butylated Hydroxyanisole (BHA) | 1.81 |

| Butylated Hydroxytoluene (BHT) | 1.30 |

| α-Tocopherol | 0.24 |

| Trolox | 1.03 |

This compound exhibits reducing power, indicating its ability to donate electrons and reduce oxidized species. Its ferric ion (Fe3+) reducing ability has been investigated, showing an effective reduction of Fe3+ to Fe2+ fishersci.sewikipedia.org. The reducing power of this compound, along with other compounds, was observed to increase with increasing concentration wikipedia.org. At a concentration of 30 µg/mL, the reducing power of this compound was found to be lower than that of BHA, trolox, BHT, and α-tocopherol, but higher than isothis compound wikipedia.org.

Similarly, this compound also demonstrated cupric ion (Cu2+) reducing ability fishersci.sewikipedia.org. At 30 µg/mL, the Cu2+ reducing ability of this compound followed a similar trend to its Fe3+ reducing power, being less potent than BHA, trolox, BHT, and α-tocopherol, but more potent than isothis compound wikipedia.org.

The metal chelating activity of this compound has been assessed through its ability to chelate ferrous ions (Fe2+). This activity is crucial as Fe2+ ions can contribute to oxidative processes by participating in Fenton-type reactions fishersci.co.uk. This compound demonstrated effective ferrous ion chelating capacity. The half maximal inhibitory concentration (IC50) for this compound's Fe2+ chelating activity was found to be 14.01 µg/mL fishersci.co.uk. This chelating effect was statistically similar to that of BHT, trolox, and α-tocopherol, and notably higher than that of BHA fishersci.co.uk.

The following table presents the ferrous ion chelating capacity of this compound in comparison to standard antioxidants:

| Compound | Ferrous Ion Chelating Capacity (IC50, µg/mL) fishersci.co.uk |

| This compound | 14.01 |

| Isothis compound | 10.05 |

| Butylated Hydroxyanisole (BHA) | 34.31 |

| Butylated Hydroxytoluene (BHT) | 13.72 |

| α-Tocopherol | 16.31 |

| Trolox | 16.17 |

Apoptotic Effect Investigations

In addition to its antioxidant properties, this compound has been investigated for its potential apoptotic effects, particularly in non-human tissue samples.

Studies on this compound's possible apoptotic effects included DNA fragmentation assays conducted on rat brain cortical tissue homogenates in vitro fishersci.sefishersci.co.uk. DNA fragmentation is a hallmark biochemical feature of apoptotic cell death, characterized by the cleavage of nuclear DNA into internucleosomal fragments mybiosource.com. The results indicated that this compound, similar to isothis compound, induced apoptosis fishersci.co.uk. This suggests that this compound can trigger the organized degradation of DNA, a key event in programmed cell death mybiosource.comatamanchemicals.com.

The potential effects of this compound on mitochondrial activity were also tested using rat tissue samples fishersci.sefishersci.co.uk. Mitochondria play a critical role in cellular energy metabolism and are central to various cellular processes, including apoptosis charchem.org. Research findings suggest that this compound induced apoptosis via non-mitochondrial pathways fishersci.co.uk. This indicates that while this compound promotes apoptosis, its mechanism of action does not primarily involve direct modulation of mitochondrial activity, distinguishing its apoptotic pathway from those that are mitochondrially dependent.

Analytical Methodologies for Majdine Quantification and Detection

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

A reliable High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) has been developed and validated for the determination of Majdine in Vinca herbacea nih.gov. This method proves to be specific, accurate, and precise for quantifying this compound.

The chromatographic separation of this compound is typically achieved using a reverse-phase C18 column. A study by Gagua et al. (2011) utilized a Symmetry C18 column (250 mm x 4.6 mm, 5 µm) for this purpose nih.govnih.gov. The separation was performed under isocratic conditions, meaning the mobile phase composition remained constant throughout the analysis. The mobile phase consisted of a mixture of 25 mM potassium phosphate (B84403) buffer (with the pH adjusted to 3.0) and acetonitrile nih.govnih.gov. This combination allows for the effective separation of this compound from other alkaloids and compounds present in the plant extract.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 25 mM potassium phosphate buffer (pH 3.0) and acetonitrile |

| Detection | Diode Array Detector (DAD) |

Data sourced from Gagua et al., 2011. nih.govnih.gov

The Diode Array Detector is set to a specific wavelength to achieve maximum sensitivity for this compound. For the analysis of this compound, the UV detection was optimized and performed at 225 nm nih.govnih.gov. This wavelength was selected to ensure optimal absorbance for this compound, allowing for its accurate detection and quantification.

The developed HPLC-DAD method for this compound has been rigorously validated according to established guidelines to ensure its reliability.

Linearity: The method demonstrated a good linear relationship between the concentration of this compound and the detector response. A correlation coefficient (r²) value of greater than 0.9978 was observed over the investigated concentration range, indicating excellent linearity nih.govnih.gov.

Accuracy: The accuracy of the method confirms the closeness of the measured value to the true value.

Precision: The method was found to be highly reproducible, with intra- and inter-day variations of less than 4.38% nih.govnih.gov. This low percentage of variation indicates a high degree of precision.

Specificity: The specificity of the method ensures that the signal measured is from this compound and not from other components in the sample matrix. The proposed method was found to be specific for this compound analysis nih.govnih.gov.

Table 2: Validation Parameters for the HPLC-DAD Method for this compound

| Validation Parameter | Result |

| Linearity (r²) | > 0.9978 |

| Precision (Intra- and Inter-day Variation) | < 4.38% |

| Specificity | Method demonstrated to be specific |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools for the identification and quantification of alkaloids, including those from the Vinca genus nih.govnih.gov. While specific applications detailing the analysis of this compound are not extensively published, the general methodology for Vinca alkaloids is well-established and applicable.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, allowing for the detection of compounds at very low concentrations. LC-MS/MS further enhances this by enabling the fragmentation of selected ions, which provides structural information and increases the specificity of detection researchgate.net. For Vinca alkaloids, reverse-phase LC with an electrospray ionization (ESI) source is commonly employed tandfonline.com. The ESI source ionizes the alkaloids, which are then detected by the mass spectrometer. This technique is particularly useful for the analysis of complex mixtures like plant extracts, as it can differentiate between compounds with similar structures nih.gov.

Spectrophotometric Approaches for Quantitative Analysis

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of total alkaloids or specific compounds, although they may lack the specificity of chromatographic techniques. While a specific spectrophotometric method for the quantitative analysis of isolated this compound has not been detailed in the available literature, general methods for indole (B1671886) alkaloids can be applied.

These methods are often based on the reaction of the alkaloid with a specific reagent to produce a colored complex, the absorbance of which can be measured at a specific wavelength. For instance, some indole alkaloids can be quantified using reagents that react with the indole nucleus to form a colored product nih.gov. The total alkaloid content in Vinca species can also be estimated using spectrophotometry by reacting the extract with a reagent like Dragendorff's reagent and measuring the resulting color intensity usc.edu. However, it is important to note that such methods provide a measure of the total alkaloid content and are not specific to this compound.

Quality Control and Standardization of this compound-Containing Extracts

The quality control and standardization of herbal extracts are essential to ensure their consistency, efficacy, and safety. For extracts containing this compound, the validated HPLC-DAD method serves as a critical tool for quality control nih.gov.

By using this method, the content of this compound in various batches of Vinca extracts can be accurately determined. This allows for the standardization of the extract based on its this compound content, ensuring that each batch contains a consistent amount of the active compound. The results from such analyses indicate that the developed HPLC method is suitable for the quality control of V. herbacea and for the standardization of its extracts based on this compound content nih.gov. This is a crucial step for any future research or potential commercialization of this compound-containing products.

Chemical Derivatization Research for Enhanced Analytical Performance and Novel Analogues

Strategies for Modifying Majdine to Improve Detection Sensitivity and Specificity

Chemical derivatization involves the deliberate chemical modification of a molecule to enhance its detectability, stability, or chromatographic properties, thereby improving analytical sensitivity and accuracy numberanalytics.commdpi.commdpi.comxjtu.edu.cn. For a compound like this compound, which may exhibit low abundance or poor ionization characteristics, derivatization can significantly improve its analytical figures of merit, particularly sensitivity, selectivity, and detection limits mdpi.comxjtu.edu.cnresearchgate.net.

Common strategies involve targeting accessible functional groups on the this compound molecule, such as hydroxyl, amino, carbonyl, or carboxylic acid groups, which are frequently present in alkaloids tulane.educhemrxiv.orgnih.gov. By reacting these groups with specific derivatizing reagents, the physicochemical properties of this compound can be altered to suit various analytical platforms. For instance, in gas chromatography (GC), derivatization can improve thermal stability and volatility, while in liquid chromatography (LC), it can enhance separation or reduce matrix interferences mdpi.commdpi.comxjtu.edu.cnnih.gov.

Emerging techniques, such as click chemistry, offer highly efficient and specific methods for labeling and detecting molecules, which could be applied to this compound if suitable azide (B81097) or alkyne functionalities can be introduced or are inherent numberanalytics.com. Such approaches can lead to the formation of triazoles, providing new avenues for detection numberanalytics.com.

Introduction of Charge Tags or Chromophores for Spectrometric Detection

To overcome limitations related to poor ionization efficiency or the absence of strong chromophores, derivatization can introduce specific tags for enhanced spectrometric detection nih.govencyclopedia.pubresearchgate.net.

Charge Tags: The incorporation of a functional group with a permanent charge or other groups that enhance ionization efficiency is a widely used chemical labeling strategy, particularly in mass spectrometry (MS) encyclopedia.pubresearchgate.netacs.org. This approach significantly improves MS sensitivity and fragmentation characteristics researchgate.netacs.org. For example, Girard reagents (e.g., Girard's Reagent T) are commonly used to introduce a charged quaternary ammonium (B1175870) group, which can greatly enhance the detection sensitivity of target analytes, such as carbonyl compounds, in mass spectrometry, including electrospray ionization (ESI-MS) researchgate.netacs.orgmdpi.com. This is particularly beneficial for low-abundance molecules or those with poor inherent ionization properties researchgate.netacs.org.

Chromophores or Fluorophores: For detection methods like UV-Vis spectroscopy or fluorescence spectroscopy, derivatization can introduce chromophores (light-absorbing groups) or fluorophores (fluorescent groups) into the this compound molecule nih.govencyclopedia.pub. Many natural compounds, including some alkaloids, may lack strong chromophores, leading to low sensitivity in UV detection nih.govthermofisher.com. By attaching a chromophore, the derivative can be detected with much higher sensitivity. Similarly, fluorophores enable highly sensitive detection through fluorescence.

Charged Aerosol Detection (CAD): In high-performance liquid chromatography (HPLC), Charged Aerosol Detection (CAD) is a versatile alternative to traditional detectors like UV-Vis or mass spectrometry labrulez.com. CAD provides a consistent response for non-volatile and semi-volatile analytes, making it particularly useful for compounds that lack specific chromophores or exhibit varying responses in MS thermofisher.comlabrulez.com. This universal and uniform response can be highly advantageous for the quantitative analysis of this compound and its derivatives without the need for extensive external calibration thermofisher.com.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, enabling researchers to understand how modifications to a chemical structure influence its biological activity rsc.orgfrontiersin.org. For natural products like this compound, which often serve as starting points for drug development, derivatization is a key strategy for generating analogues with improved activity or pharmacokinetic properties rsc.orgrsc.org.

Derivatization allows for the systematic modification of specific functional groups or regions of the this compound molecule, creating a library of analogues rsc.org. By testing the biological activity of these derivatives, researchers can elucidate which parts of the molecule are critical for its desired effects and which can be modified to enhance potency, selectivity, or other pharmacological characteristics rsc.orgacs.org.

Strategies employed in SAR studies include late-stage derivatization, where modifications are made to the complex natural product scaffold at a later stage of synthesis, and semi-synthesis, which involves chemical modifications of isolated natural products rsc.orgrsc.orgresearchgate.net. While these approaches can be resource-intensive, requiring custom strategies for each compound and careful selection of catalysts, they are indispensable for exploring the chemical space around this compound and identifying promising drug candidates rsc.orgrsc.org. The introduction of specific "handles" via derivatization can also facilitate the creation of probes for molecular target identification, further guiding SAR investigations rsc.org.

In-tissue Derivatization Techniques in Imaging Mass Spectrometry

Imaging mass spectrometry (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), is a powerful tool for visualizing the spatial distribution of biomolecules within biological tissues researchgate.nettulane.educhemrxiv.orgmdpi.com. However, a significant challenge in MSI is the limited detection sensitivity for low-abundance or poorly ionized small molecules, as well as interference from matrix ions or endogenous components researchgate.nettulane.edumdpi.comcornell.edu.

On-tissue chemical derivatization (OTCD) has emerged as a crucial solution to these challenges, significantly enhancing the sensitivity, specificity, and molecular coverage of MSI for various compounds, including metabolites researchgate.nettulane.educhemrxiv.orgcornell.edu. By performing chemical reactions directly on tissue sections, OTCD introduces charged moieties or readily ionizable functional groups to the target analytes, thereby improving their ionization efficiency and signal intensity chemrxiv.orgcornell.edu.

For this compound, if its distribution within tissues is of interest, OTCD could be employed to improve its visualization. Reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) have been shown to derivatize amino acids, neurotransmitters, and dipeptides, leading to significant signal intensity increases (e.g., 20–235 folds) cornell.edu. Similarly, Girard's Reagent T (GT) has been successfully used for on-tissue derivatization of fatty acids and carbonyl compounds, achieving substantial improvements in detection sensitivity (e.g., 1000-fold) acs.orgmdpi.com. Another derivatization agent, 4-APEBA, has been developed to target carbonyls, enhancing detection sensitivity and aiding in confident identification through the introduction of bromine isotopes chemrxiv.org.

Techniques such as Laser-Assisted Tissue Transfer (LATT) can further enhance on-tissue derivatization efficiency by reducing tissue thickness and minimizing ion suppression effects, leading to shorter derivatization times and preserving metabolite localization cornell.edu. The application of OTCD with suitable derivatizing agents would enable more specific and sensitive imaging of this compound in biological tissues, providing valuable insights into its spatial distribution and potential interactions within biological systems.

Theoretical and Computational Chemistry Research on Majdine

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For a complex alkaloid like Majdine, these methods are invaluable for understanding its three-dimensional structure, flexibility, and interactions with biological macromolecules. nih.gov

Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, are particularly insightful. nih.govtandfonline.com An MD simulation calculates the motion of atoms in a molecule over time by solving Newton's equations of motion. frontiersin.org This technique can reveal the dynamic nature of this compound, exploring its conformational landscape and how it might change in different environments, such as in aqueous solution or when approaching a biological target. nih.govtandfonline.com Such simulations can provide information on the stability of different conformations, the flexibility of various parts of the molecule, and the time-averaged properties that are crucial for its biological function. nih.gov

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound:

| Property | Description | Hypothetical Value |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating structural stability. | 1.5 Å (angstroms) |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. | 5.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent, indicating its exposure to the environment. | 350 Ų |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules from first principles. researchgate.netmdpi.combiorxiv.org DFT calculations can provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity and interactions. researchgate.netmdpi.combiorxiv.org

These calculations can determine the optimized geometry of the molecule, corresponding to its lowest energy state. mdpi.com Furthermore, DFT can be used to compute various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combiorxiv.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. mdpi.com A smaller gap generally suggests higher reactivity. Other properties that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and various reactivity descriptors. biorxiv.org

Table of Hypothetical Quantum Chemical Properties Calculated for this compound using DFT:

| Property | Description | Hypothetical Value |

| Optimized Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | -1500 Hartrees |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |

In Silico Screening for Potential Binding Partners and Interaction Sites

In silico screening methods are computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govresearchgate.net For a natural product like this compound, these methods can be employed to predict its potential biological targets and elucidate its mechanism of action. mdpi.comnih.gov

Virtual screening often involves molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comfrontiersin.org In the context of this compound, docking could be used to place the molecule into the binding site of a known protein target and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govtandfonline.com This approach can be used to screen a database of proteins to identify potential binding partners for this compound or to understand how it might interact with a specific target of interest. scienceopen.com

Hypothetical Results of a Virtual Screening Study for this compound Against a Panel of Protein Targets:

| Protein Target | Protein Class | Hypothetical Docking Score (kcal/mol) | Predicted Interaction Sites |

| Acetylcholinesterase | Hydrolase | -9.5 | Hydrogen bonding with serine and tyrosine residues in the active site. |

| Serotonin 5-HT2A Receptor | G-protein coupled receptor | -8.8 | Hydrophobic interactions with phenylalanine and leucine (B10760876) residues. |

| Topoisomerase I | Isomerase | -8.2 | Pi-stacking interactions with aromatic residues. |

| Tubulin | Cytoskeletal protein | -7.9 | Van der Waals interactions within the colchicine (B1669291) binding site. |

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melibretexts.org For a molecule with a complex polycyclic structure like this compound, understanding its conformational preferences is crucial, as the three-dimensional shape of the molecule dictates its biological activity. libretexts.orgopenstax.orgrsc.org

Computational methods can be used to systematically explore the conformational space of this compound to identify the low-energy conformers that are most likely to exist under physiological conditions. fiveable.me This can be achieved through various techniques, including systematic or random searches followed by energy minimization using molecular mechanics or quantum chemical methods. The results of a conformational analysis can provide insights into the flexibility of the ring systems and the preferred orientations of its substituents. libretexts.orglibretexts.orgopenstax.org Molecular dynamics simulations, as mentioned earlier, also provide a powerful means to study the conformational dynamics of this compound over time. nih.govtandfonline.com

Illustrative Data from a Hypothetical Conformational Analysis of a Key Dihedral Angle in this compound:

| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175 | 0.00 | 65 |

| 2 | 60 | 1.20 | 25 |

| 3 | -65 | 1.80 | 10 |

Advanced Research Directions and Emerging Applications in Chemical Biology

Integration of Omics Technologies for Comprehensive Biological Understanding

A holistic understanding of Majdine's biological impact necessitates the integration of various "omics" technologies. While comprehensive omics studies specifically targeting this compound are still in their nascent stages, the groundwork is being laid through broader research on Vinca alkaloids.

Transcriptomics: Transcriptome analysis of Vinca minor has been employed to identify genes involved in the biosynthesis of monoterpene indole (B1671886) alkaloids, a class to which this compound belongs. researchgate.netresearchgate.net By analyzing gene expression patterns in different tissues and under various conditions, researchers can elucidate the regulatory networks governing this compound production. This approach holds the potential to identify key enzymatic steps and transcription factors that could be targeted for metabolic engineering to enhance this compound yields.

Metabolomics: Metabolomic profiling of Vinca species provides a snapshot of the complex array of secondary metabolites, including this compound and its precursors. nih.govdergipark.org.tr This technique can be used to understand how the metabolic landscape of the plant is altered by environmental or genetic factors, offering insights into the biosynthetic pathway of this compound. Future studies could employ targeted metabolomics to specifically quantify this compound and related compounds in various biological samples, providing a clearer picture of its distribution and fate.

The true power of omics lies in their integration. A combined transcriptomic and metabolomic approach, for instance, can correlate gene expression with metabolite accumulation, providing a more complete understanding of the biosynthetic pathway and its regulation. dergipark.org.tr Future research will likely focus on applying these integrated omics strategies directly to Majdinetreated biological systems to map its downstream effects on global gene expression, protein profiles (proteomics), and metabolic pathways, thereby offering a comprehensive view of its mechanism of action.

Development of Novel Analytical Probes and Tracers for this compound

To investigate the pharmacokinetics, target engagement, and subcellular localization of this compound, the development of specialized analytical probes and tracers is crucial. Currently, there is a notable gap in the literature regarding such tools specifically designed for this compound.

Fluorescent Probes: The synthesis of fluorescently labeled this compound derivatives would enable real-time visualization of its uptake, distribution, and interaction with cellular components using techniques like fluorescence microscopy. scispace.com Such probes could be instrumental in identifying specific organelles or protein complexes where this compound accumulates, providing clues about its molecular targets.

Radiolabeled Tracers: Radiolabeling this compound, for instance with isotopes like carbon-14 (B1195169) or tritium, would allow for quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models. chemistry-chemists.com These tracers are invaluable for pharmacokinetic studies and for quantifying target receptor occupancy in vivo.

The development of these novel analytical tools will be a significant step forward in this compound research, paving the way for more detailed and dynamic studies of its biological journey and interactions within living systems.

Chemoinformatic and Machine Learning Approaches in this compound Research

Chemoinformatic and machine learning techniques are powerful in silico tools that can accelerate natural product research by predicting biological activities and identifying potential molecular targets.

Molecular Docking: While specific molecular docking studies focused solely on this compound are limited, this approach has been applied in the broader context of analyzing constituents of plant extracts containing this compound. shahed.ac.irresearchgate.netacgpubs.org Molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various proteins, helping to prioritize potential targets for experimental validation. Future studies could systematically screen this compound against a wide range of protein targets associated with diseases like cancer and neurodegenerative disorders to generate hypotheses about its mechanism of action. shahed.ac.irnih.gov

Quantitative Structure-Activity Relationship (QSAR): As more this compound derivatives are synthesized and their biological activities are evaluated, QSAR models can be developed to establish a mathematical relationship between their chemical structures and biological effects. semmelweis.hu These models can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent and selective analogs.

Machine Learning: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic applications of compounds like this compound. researchgate.netscispace.com These approaches can help to identify patterns that are not readily apparent to human researchers, potentially uncovering novel therapeutic avenues for this compound.

Exploration of this compound's Role in Complex Biological Systems Beyond Initial Discoveries

Initial research has established the antioxidant and apoptotic effects of this compound. tandfonline.comnih.gov However, its role in more complex biological systems is an area of active and expanding investigation.

Neurological Systems: There is emerging interest in the potential effects of this compound on the central nervous system. Studies on extracts from Vinca herbacea, which contains this compound, have suggested a potential role in mitigating neuroinflammation. dntb.gov.uaresearchgate.netmdpi-res.com Future research is needed to determine the specific contribution of this compound to these effects and to explore its potential in the context of neurodegenerative diseases.

Cardiovascular System: The broader class of Vinca alkaloids has been shown to have various effects on the cardiovascular system. Investigating the specific impact of this compound on cardiac electrophysiology, vascular tone, and other cardiovascular parameters could reveal new therapeutic applications.

Cellular Signaling Pathways: A deeper understanding of this compound's mechanism of action requires the elucidation of the specific cellular signaling pathways it modulates. nih.gov Its known apoptotic effects suggest an interaction with key regulators of cell death. tandfonline.comnih.gov Future studies will likely focus on identifying the direct molecular targets of this compound and mapping the downstream signaling cascades that are affected, providing a more detailed picture of its influence on cellular processes.

Q & A

How can researchers formulate a measurable and relevant research question for studying Majdine's biochemical properties?

Methodological Answer:

- Step 1: Identify gaps in existing literature (e.g., limited data on this compound’s interaction with cellular receptors). Use systematic reviews or databases like Web of Science to assess current knowledge .

- Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses understudied aspects, such as "How does this compound modulate oxidative stress pathways in in vitro models?" .

- Step 3: Operationalize variables (e.g., concentration ranges, assay types) to ensure measurability. For example: "Measure ROS reduction in HeLa cells treated with 10–100 μM this compound using fluorometric assays" .

Table 1: Research Question Frameworks

| Framework | Application to this compound Research |

|---|---|

| PICO | Population (HeLa cells), Intervention (this compound dosage), Comparison (untreated cells), Outcome (ROS levels) |

| FINER | Feasible (lab resources available), Novel (no prior studies on ROS modulation), Relevant (links to neurodegenerative disease pathways) |

Q. What experimental design principles are critical for initial studies on this compound’s synthesis and purification?

Methodological Answer:

- Principle 1: Define clear objectives (e.g., optimizing yield vs. purity). Use factorial design to test variables like temperature, solvent ratios, and catalysts .

- Principle 2: Include controls (e.g., blank reactions, reference compounds) to isolate this compound-specific effects .

- Principle 3: Validate methods via reproducibility tests (e.g., three independent synthesis trials) and characterize outputs using HPLC and NMR .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

Methodological Answer:

- Step 1: Conduct a meta-analysis of existing data to identify outliers. For example, compare IC₅₀ values in cancer vs. non-cancer cell lines .

- Step 2: Replicate conflicting studies under standardized conditions (e.g., uniform cell culture media, this compound batch) to isolate variables .

- Step 3: Apply statistical tools (e.g., ANOVA with post-hoc tests) to determine if discrepancies stem from methodological differences (e.g., assay sensitivity) or biological variability .

Q. Table 2: Contradiction Resolution Workflow

| Step | Action | Example for this compound |

|---|---|---|

| 1 | Identify conflicting datasets | IC₅₀ = 15 μM (Journal A) vs. 45 μM (Journal B) |

| 2 | Standardize protocols | Use identical cell lines (e.g., A549) and MTT assay |

| 3 | Analyze covariates | Test impact of serum concentration in culture media |

Q. What advanced methodologies are recommended for studying this compound’s multi-omics interactions (e.g., proteomics, metabolomics)?

Methodological Answer:

- Approach 1: Integrate transcriptomic data (RNA-seq) with proteomic profiles (LC-MS/MS) to map this compound’s pathway interactions. Use bioinformatics tools like STRING for network analysis .

- Approach 2: Employ stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic flux in real time .

- Validation: Cross-verify findings with siRNA knockdowns of target proteins to confirm mechanistic links .

Q. How can researchers ensure ethical and rigorous data reporting in this compound-related publications?

Methodological Answer:

- Guideline 1: Adhere to ARRIVE 2.0 or MIAME standards for experimental reproducibility, detailing animal/cell line sources and statistical parameters .

- Guideline 2: Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and share raw data via repositories like Figshare or Zenodo .

- Guideline 3: Use plagiarism detection software (e.g., Turnitin) and cite primary literature, avoiding over-reliance on review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.